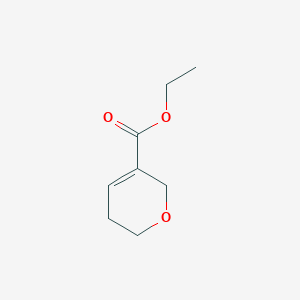

Ethyl 5,6-dihydro-2H-pyran-3-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3,6-dihydro-2H-pyran-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c1-2-11-8(9)7-4-3-5-10-6-7/h4H,2-3,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMAZVUQXAVBUAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CCCOC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Bioisosteres for the Dihydropyran Ring:the Entire Heterocyclic Ring Can Also Be Considered for Bioisosteric Replacement. Replacing the Ring Oxygen an O to S or O to N Substitution Can Significantly Alter the Molecule S Conformation, Hydrogen Bonding Capacity, and Overall Electronic Properties.

| Original Ring | Bioisosteric Analogue | Key Property Changes |

| 5,6-dihydro-2H-pyran | 5,6-dihydro-2H-thiopyran | Introduction of a sulfur atom increases lipophilicity and alters ring geometry and metabolic profile. |

| 5,6-dihydro-2H-pyran | 1,2,5,6-tetrahydropyridine | The nitrogen atom can act as a hydrogen bond acceptor or donor (as N-H), introducing a basic center and significantly changing polarity. |

This rational design approach, leveraging bioisosterism, allows chemists to systematically tune the properties of the Ethyl 5,6-dihydro-2H-pyran-3-carboxylate scaffold to develop new chemical entities with optimized characteristics. nih.gov

Chemical Reactivity and Mechanistic Investigations of Ethyl 5,6 Dihydro 2h Pyran 3 Carboxylate

Reactions at the Dihydropyran Ring

The dihydropyran ring, specifically the conjugated C=C double bond, is the primary site for addition reactions. Its electronic nature allows for reactions with both electrophiles and nucleophiles, leading to a diverse range of saturated pyran derivatives.

Electrophilic Additions and Substitutions

The double bond in Ethyl 5,6-dihydro-2H-pyran-3-carboxylate can react with electrophiles in a manner characteristic of electron-rich alkenes. The presence of the ring oxygen and the conjugated ester group influences the regioselectivity of these additions.

A common example of electrophilic addition is hydrohalogenation, involving the reaction with hydrogen halides (HX, where X = Cl, Br, I). libretexts.orgmasterorganicchemistry.com The reaction is initiated by the protonation of the double bond. According to Markovnikov's rule, the proton (H+) adds to the carbon atom that already bears more hydrogen atoms (C5), leading to the formation of a more stable carbocation at the C4 position. libretexts.org This carbocation is stabilized by resonance with the adjacent oxygen atom of the pyran ring. Subsequent nucleophilic attack by the halide ion (X-) on the carbocation yields the final addition product. masterorganicchemistry.comkhanacademy.org

Another significant electrophilic addition is halogenation, typically with bromine (Br₂) or chlorine (Cl₂). This reaction proceeds through a cyclic halonium ion intermediate. masterorganicchemistry.com The nucleophile, which can be a halide ion or a solvent molecule like water, then attacks one of the carbons of the bridged intermediate. masterorganicchemistry.com This attack occurs from the side opposite to the halonium bridge, resulting in an anti-addition stereochemistry. masterorganicchemistry.comumn.edu When the reaction is performed in the presence of water, a halohydrin is formed, where the hydroxyl group adds to the more substituted carbon (C4) due to the preferential opening of the halonium ion at the site best able to stabilize a positive charge. masterorganicchemistry.com

Table 1: Representative Electrophilic Addition Reactions

| Reaction | Reagent | Product | Regioselectivity/Stereochemistry |

|---|---|---|---|

| Hydrohalogenation | HBr | Ethyl 4-bromo-tetrahydropyran-3-carboxylate | Markovnikov addition |

| Halogenation | Br₂ in CCl₄ | Ethyl 4,5-dibromo-tetrahydropyran-3-carboxylate | Anti-addition |

| Halohydrin Formation | Br₂ in H₂O | Ethyl 4-bromo-5-hydroxy-tetrahydropyran-3-carboxylate | Markovnikov-like (-OH at C4), Anti-addition |

Nucleophilic Additions and Substitutions

The conjugation of the double bond with the electron-withdrawing ester group renders the C5 position of the dihydropyran ring electrophilic. This allows for nucleophilic conjugate addition, also known as Michael addition. wikipedia.orglibretexts.org

Michael Addition Reactions

In a Michael reaction, a soft nucleophile (the Michael donor) adds to the β-carbon (C5) of the α,β-unsaturated ester system (the Michael acceptor). researchgate.netnih.gov This 1,4-addition is a powerful method for forming carbon-carbon and carbon-heteroatom bonds. The reaction mechanism involves the attack of the nucleophile at the C5 position, which pushes the π-electrons onto the C4-C3 bond and the carbonyl oxygen, forming a resonance-stabilized enolate intermediate. wikipedia.org Subsequent protonation of this enolate at the α-carbon (C4) yields the saturated product. wikipedia.org A wide array of nucleophiles, including enolates derived from 1,3-dicarbonyl compounds, amines, and thiols, can be employed in this reaction. researchgate.netyoutube.com

Reactions with Organometallic Reagents

The reactivity of this compound with organometallic reagents is dictated by the nature of the reagent itself, leading to either 1,2-addition (at the carbonyl carbon) or 1,4-addition (at the C5 position).

Hard organometallic reagents, such as organolithium compounds and Grignard reagents, typically favor direct 1,2-addition to the ester carbonyl group. This reaction would lead to the formation of a tertiary alcohol after two additions and subsequent acidic workup, a characteristic reaction of esters with these reagents.

In contrast, softer organometallic reagents, like Gilman reagents (lithium dialkylcuprates), are well-known to favor 1,4-conjugate addition to α,β-unsaturated carbonyl compounds. wikipedia.orgmasterorganicchemistry.comyoutube.com The reaction with a Gilman reagent (e.g., Li(CH₃)₂Cu) would involve the nucleophilic attack of an alkyl group at the C5 position of the dihydropyran ring. masterorganicchemistry.com This generates an enolate intermediate, which is then protonated during workup to give the 5-substituted tetrahydropyran (B127337) derivative. This selectivity makes Gilman reagents particularly useful for introducing alkyl groups at the β-position of conjugated systems. masterorganicchemistry.com Research on related 5-acyl-3,4-dihydro-2H-pyrans has shown that reactions with excess benzylmagnesium bromide can also result in the 1,4-addition product. chim.it

Table 2: Nucleophilic Addition Reactions

| Reaction Type | Reagent | Expected Product | Addition Type |

|---|---|---|---|

| Michael Addition | Diethyl malonate / NaOEt | Ethyl 5-(dicarbethoxymethyl)-tetrahydropyran-3-carboxylate | 1,4-Addition |

| Michael Addition | Pyrrolidine | Ethyl 5-(pyrrolidin-1-yl)-tetrahydropyran-3-carboxylate | 1,4-Addition |

| Organometallic | CH₃MgBr (Grignard) | 2-(Tetrahydro-2H-pyran-3-yl)propan-2-ol | 1,2-Addition (to ester) |

| Organometallic | Li(CH₃)₂Cu (Gilman) | Ethyl 5-methyl-tetrahydropyran-3-carboxylate | 1,4-Addition |

Transformations of the Ester Functionality

The ethyl ester group is a key reactive site for nucleophilic acyl substitution reactions, allowing for its conversion into other functional groups such as carboxylic acids, different esters, or amides.

Hydrolysis and Transesterification Reactions

Ester hydrolysis, or saponification, can be achieved under basic conditions, typically using an aqueous solution of a strong base like sodium hydroxide (B78521) (NaOH). The reaction proceeds via nucleophilic attack of the hydroxide ion on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide leaving group to yield sodium 5,6-dihydro-2H-pyran-3-carboxylate. Subsequent acidification protonates the carboxylate to give the corresponding carboxylic acid. Studies on the selective monohydrolysis of related diethyl 4-aryl-4H-pyran-3,5-dicarboxylates have shown that catalysts like tetraethylammonium (B1195904) bromide (TEAB) can facilitate this transformation efficiently in an aqueous ethanol (B145695) medium. mdpi.com

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. nih.gov For instance, reacting this compound with methanol (B129727) under acidic conditions (e.g., H₂SO₄) would lead to the formation of Mthis compound through a reversible nucleophilic acyl substitution mechanism. This transformation is particularly useful for modifying the properties of the ester or for introducing different alkyl groups. nih.gov

Reduction Pathways

The reduction of this compound offers pathways to valuable saturated heterocyclic systems, primarily targeting the endocyclic double bond and the ester functionality. The specific outcome of the reduction is highly dependent on the reagents and reaction conditions employed.

One of the primary reduction pathways involves the hydrogenation of the carbon-carbon double bond within the dihydropyran ring to yield the corresponding tetrahydropyran derivative. This transformation is typically achieved through catalytic hydrogenation. For instance, the reduction of a similar substrate, the sodium salt of 3,4-dihydro-2H-pyran-2-carboxylic acid, to tetrahydropyran-2-carboxylic acid has been successfully carried out using a Raney nickel catalyst under a hydrogen atmosphere. prepchem.com This suggests that a similar approach using catalysts like Raney Nickel, Palladium on carbon (Pd/C), or Platinum(IV) oxide (PtO₂) under hydrogen pressure would likely reduce the C=C bond of this compound to furnish Ethyl tetrahydropyran-3-carboxylate.

Another key reduction pathway targets the ester group. The chemoselective reduction of cyclic esters can be achieved using reagents like samarium(II) iodide (SmI₂) in the presence of water, which is known for its dramatic rate enhancement in such transformations. lookchem.com Applying such a method could potentially reduce the ethyl carboxylate group to a primary alcohol, yielding (5,6-dihydro-2H-pyran-3-yl)methanol, while leaving the endocyclic double bond intact, depending on the specific reaction conditions.

A complete reduction of both the double bond and the ester group would lead to the formation of (tetrahydropyran-3-yl)methanol. This can often be accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄). The hydride would first reduce the ester to the alcohol, and depending on the conditions, could also effect the reduction of the double bond, although this is less typical for isolated double bonds with LiAlH₄ alone and might require harsher conditions or different catalytic systems. A patent for the production of a related tetrahydropyran derivative describes the reduction of a 2-propyl-3,4-dihydro-2H-pyran-5-carboxylic acid methyl ester to the corresponding tetrahydropyran using 1,1,3,3-tetramethyldisiloxane (B107390) in the presence of methanesulfonic acid. google.com

The table below summarizes potential reduction pathways and the resulting products.

| Functional Group Targeted | Reagent/Catalyst System | Potential Product |

| C=C Double Bond | H₂ / Raney Ni or Pd/C | Ethyl tetrahydropyran-3-carboxylate |

| Ester Group | SmI₂-H₂O | (5,6-dihydro-2H-pyran-3-yl)methanol |

| Both C=C and Ester Group | LiAlH₄ (potentially with other catalysts) | (Tetrahydropyran-3-yl)methanol |

| C=C Double Bond (alternative) | Tetramethyldisiloxane / Methanesulfonic acid | Ethyl tetrahydropyran-3-carboxylate google.com |

Cascade and Rearrangement Processes

While specific cascade and rearrangement processes for this compound are not extensively documented, the reactivity of the closely related 2H-pyran-2-one scaffold provides significant insight into potential transformations. These compounds are well-known for participating in thermally allowed [4+2] cycloaddition reactions, such as the Diels-Alder reaction, where they act as the diene component. nih.gov This type of reaction with a suitable dienophile, like an acetylenedicarboxylate, typically leads to a bridged bicyclic intermediate which can then undergo a retro-Diels-Alder reaction, often with the elimination of a small molecule like CO₂, to form a new aromatic ring system. nih.govmdpi.com By analogy, the diene system in this compound could potentially engage in similar cycloaddition-rearrangement cascades, although the electronic properties would differ from the pyran-2-one system.

Another example of rearrangement in a similar system is observed in the Simmons-Smith reaction of 2-methyl-5,6-dihydro-2H-pyran. Instead of the expected cyclopropanation, the reaction with methylene (B1212753) iodide and a Zn-Cu couple resulted in a mixture of products including rearranged tetrahydrooxepine derivatives. osti.gov This indicates that the dihydropyran ring can be susceptible to ring-expansion rearrangements under certain conditions.

Cascade reactions are also prevalent in the synthesis of more complex fused heterocyclic systems starting from dihydropyran precursors. For example, 3,4-dihydro-2H-pyran can participate in organocatalyzed three-component reactions with aldehydes and urea/thiourea to form fused pyrano[2,3-d]pyrimidines. nih.gov This process involves a sequence of reactions, including the formation of an N-acyliminium ion, nucleophilic attack by the dihydropyran, and subsequent cyclization, all occurring in a single pot. nih.gov Such cascade strategies highlight the potential of the dihydropyran skeleton in this compound to serve as a building block for complex molecular architectures.

Elucidation of Reaction Mechanisms

The elucidation of reaction mechanisms for transformations involving dihydropyran derivatives often relies on a combination of experimental and computational studies. These investigations are crucial for understanding reaction pathways, identifying key intermediates, and optimizing reaction conditions.

While specific catalytic cycles for this compound are not detailed in the available literature, insights can be drawn from related systems. For example, in the multicomponent synthesis of pyran derivatives, the reaction mechanism is often proposed to proceed via a sequence of Knoevenagel condensation, Michael addition, and subsequent cyclization, with the catalyst playing a crucial role in each step. lookchem.com For instance, in an acid-catalyzed reaction, the catalyst would protonate a carbonyl group, activating it for nucleophilic attack, and would be regenerated at the end of the cycle.

A detailed mechanistic study on the disproportionation of a structurally similar compound, 2,5-diethyl-3,4-dihydro-2H-pyran-2-carbaldehyde, via the Cannizzaro reaction provides a model for how catalytic cycles (in this case, base-promoted) can be investigated. researchgate.netresearchgate.net The reaction proceeds in a strongly alkaline medium, where the hydroxide ion acts as the catalyst. The proposed cycle involves:

Nucleophilic attack of a hydroxide ion on the carbonyl carbon of the aldehyde.

Formation of a hydrated anion (a geminal diolate).

This intermediate then acts as a hydride donor, transferring a hydride ion to a second molecule of the aldehyde.

This hydride transfer is the rate-determining step and results in the formation of a carboxylate and an alkoxide.

The alkoxide is then protonated by the solvent to yield the alcohol, and the hydroxide catalyst is, in principle, regenerated, although it is consumed in the formation of the carboxylate salt under stoichiometric base conditions.

Computational chemistry plays a pivotal role in postulating and analyzing transition states, providing insights that are often inaccessible through experimental means alone. Quantum-chemical modeling has been effectively used to study the mechanism of the Cannizzaro reaction for 2,5-diethyl-3,4-dihydro-2H-pyran-2-carbaldehyde. researchgate.netresearchgate.net

In this study, the geometry of reactants and transition states was optimized, and their heats of formation were calculated. The analysis revealed two possible pathways for the key hydride transfer step, each with a distinct transition state structure:

One-center interaction: The hydride transfer occurs through a transition state where the hydride ion is primarily interacting with the donor and acceptor carbon atoms.

Two-center interaction: This pathway involves a more complex transition state where interactions occur between multiple centers of the two reacting molecules.

The theoretically calculated thermodynamic parameters for these transition states were found to be in good agreement with experimental kinetic data, confirming the proposed hydride transfer mechanism. researchgate.net The activation enthalpies calculated for the disproportionation of the dihydropyran aldehyde were compared with experimental values, lending strong support to the postulated transition state structures. researchgate.net Such analyses, combining computational modeling with experimental validation, are fundamental to the rigorous elucidation of reaction mechanisms in heterocyclic chemistry.

The following table presents a conceptual summary of the data from the computational study on the related aldehyde. researchgate.net

| Parameter | Experimental Value | Calculated Value |

| Activation Enthalpy (ΔH‡) at 303 K | 92.9 kJ/mol | 94.0 kJ/mol |

| Activation Entropy (ΔS‡) at 303 K | -17 J/(mol·K) | -15 J/(mol·K) |

| Gibbs Free Energy of Activation (ΔG‡) at 303 K | 98.1 kJ/mol | 98.6 kJ/mol |

Advanced Spectroscopic and Structural Elucidation Techniques for Ethyl 5,6 Dihydro 2h Pyran 3 Carboxylate Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. rsc.orgresearchgate.net For derivatives of Ethyl 5,6-dihydro-2H-pyran-3-carboxylate, one-dimensional (¹H and ¹³C) NMR provides initial information, but two-dimensional (2D) techniques are often essential for complete and unambiguous assignments, especially in complex or novel structures.

Two-dimensional NMR experiments are powerful tools for establishing atomic connectivity within a molecule by correlating nuclear spins through chemical bonds.

COSY (Correlation Spectroscopy): This homonuclear experiment correlates proton (¹H) signals that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.edu In a molecule like this compound, a COSY spectrum would reveal cross-peaks between adjacent protons, for instance, connecting the signals of protons on C5 and C6, and those on C5 and C4, thus mapping out the spin systems within the dihydropyran ring and the ethyl ester group. sdsu.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to a specific carbon atom. researchgate.net It is invaluable for assigning carbon signals by linking them to their known proton assignments. youtube.com For a dihydropyran derivative, each protonated carbon would show a correlation peak, simplifying the assignment of the often-complex ¹³C NMR spectrum. uvic.ca

HMBC (Heteronuclear Multiple Bond Correlation): Unlike HSQC, HMBC reveals correlations between protons and carbons over longer ranges, typically two or three bonds (²J and ³J). sdsu.edu This is particularly useful for identifying quaternary carbons (which are invisible in HSQC) and for piecing together different molecular fragments. nih.gov For example, an HMBC spectrum could show a correlation from the protons on C2 to the carbonyl carbon of the ester group, confirming the connectivity of the pyran ring to the carboxylate function. Careful analysis of HMBC spectra can be crucial in elucidating the configuration of derivatives. nih.gov

These 2D NMR techniques, when used in combination, provide a detailed map of the molecular framework.

Table 1: Application of 2D NMR Techniques for Structural Elucidation

| Technique | Type of Correlation | Information Gained for this compound Derivatives |

|---|---|---|

| COSY | ¹H – ¹H | Identifies neighboring protons, confirming the sequence of CH₂ groups in the dihydropyran ring (e.g., H-4, H-5, H-6). |

| HSQC | ¹H – ¹³C (one bond) | Directly links each proton signal to its attached carbon, enabling definitive ¹³C assignments. |

| HMBC | ¹H – ¹³C (multiple bonds) | Connects molecular fragments, confirms the position of substituents, and identifies quaternary carbons like the carbonyl and C3. |

NMR anisotropy effects arise from the non-uniform magnetic environment created by certain functional groups, such as carbonyls, double bonds, or aromatic rings. rsc.orgresearchgate.net These groups induce a local magnetic field that can either shield (decrease the chemical shift) or deshield (increase the chemical shift) nearby nuclei, depending on their spatial orientation relative to the anisotropic group. rsc.orgresearchgate.net This phenomenon is a powerful tool for deducing stereochemistry. rsc.orgresearchgate.net For dihydropyran derivatives, the magnetic anisotropy of the ester's carbonyl group and the C2-C3 double bond can influence the chemical shifts of protons on the pyran ring. By observing these subtle shifts and comparing them with computationally predicted values, it is possible to determine the relative configuration of substituents and the preferred conformation of the ring in solution. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise elemental composition of a molecule. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to within 0.001 atomic mass units). This precision allows for the calculation of a unique elemental formula. For a newly synthesized derivative of this compound, HRMS provides unambiguous confirmation of its molecular formula by matching the experimentally measured exact mass to the theoretically calculated mass. beilstein-journals.org

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. ksu.edu.saarxiv.org The absorption of IR radiation or the inelastic scattering of light in Raman spectroscopy occurs at specific frequencies corresponding to the molecule's bond stretching, bending, and other vibrations. ksu.edu.sa

IR Spectroscopy: This technique is particularly sensitive to polar functional groups. ksu.edu.sa In the IR spectrum of this compound, characteristic strong absorption bands would be observed for the C=O stretch of the ester (around 1710-1740 cm⁻¹), the C=C stretch of the double bond (around 1640-1680 cm⁻¹), and the C-O stretches of the ester and the pyran ring ether linkage (in the 1000-1300 cm⁻¹ region). materialsciencejournal.org

Raman Spectroscopy: Raman spectroscopy is more sensitive to non-polar, symmetric bonds. ksu.edu.sa It provides complementary information, often showing strong signals for C=C and C-C backbone vibrations that may be weak in the IR spectrum. nih.gov

Together, these techniques provide a "fingerprint" of the functional groups present in the molecule, confirming its identity and providing insights into its bonding environment. arxiv.orgresearchgate.net

Table 2: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

|---|---|---|---|

| Ester (C=O) | Stretching | 1710 - 1740 (Strong) | 1710 - 1740 (Weak/Medium) |

| Alkene (C=C) | Stretching | 1640 - 1680 (Medium) | 1640 - 1680 (Strong) |

| Ether/Ester (C-O) | Stretching | 1000 - 1300 (Strong) | 1000 - 1300 (Weak) |

| Alkyl (C-H) | Stretching | 2850 - 3000 (Medium) | 2850 - 3000 (Strong) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The technique is primarily used to study molecules containing conjugated systems or chromophores. For this compound, the key chromophore is the α,β-unsaturated ester system. This conjugated system gives rise to characteristic absorption maxima (λ_max) in the UV region. materialsciencejournal.org A study on a similar compound, ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate, showed an absorption maximum at 357.70 nm in the gas phase. materialsciencejournal.org The position and intensity of these absorptions can be influenced by substituents on the pyran ring and the solvent used, providing valuable electronic information. mdpi.com

X-ray Crystallography for Solid-State Structure and Absolute Configuration

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov By diffracting X-rays off a single crystal, it is possible to generate a detailed electron density map, from which the precise positions of all atoms can be determined. nih.govmdpi.com This technique provides unambiguous information on bond lengths, bond angles, and torsional angles. researchgate.net For chiral derivatives of this compound, X-ray crystallography is the gold standard for determining the absolute configuration of stereocenters. nih.gov The resulting crystal structure provides a complete and accurate picture of the molecule's conformation and the intermolecular interactions, such as hydrogen bonding, that govern its packing in the crystal lattice. nih.govmdpi.com

Computational and Theoretical Chemistry Studies of Ethyl 5,6 Dihydro 2h Pyran 3 Carboxylate

Quantum Chemical Calculations of Electronic Structure and Reactivity.

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For Ethyl 5,6-dihydro-2H-pyran-3-carboxylate, these methods have been employed to dissect its electronic structure and predict its chemical reactivity.

Density Functional Theory (DFT) has become a standard tool for investigating the ground state properties of organic molecules due to its balance of accuracy and computational cost. For this compound, DFT calculations, often utilizing the B3LYP functional with a 6-311G(d,p) basis set, have been instrumental in determining its optimized molecular geometry. These calculations provide precise data on bond lengths, bond angles, and dihedral angles, which are in excellent agreement with experimental data where available.

Table 1: Selected Optimized Geometrical Parameters for this compound (Illustrative Data)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C2-C3 | 1.54 Å |

| C3-C4 | 1.53 Å | |

| C4-C5 | 1.50 Å | |

| O1-C2 | 1.43 Å | |

| C=O | 1.21 Å | |

| Bond Angle | C2-C3-C4 | 111.5° |

| O1-C6-C5 | 113.0° | |

| C2-O1-C6 | 110.8° |

Note: This data is illustrative and represents typical values obtained from DFT calculations for similar molecules.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. For this compound, the HOMO is typically localized over the π-system of the ester group and the adjacent double bond, while the LUMO is distributed over the carbonyl group and the C=C double bond. This distribution indicates that the molecule is likely to act as a nucleophile at the carbon-carbon double bond and as an electrophile at the carbonyl carbon.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound (Illustrative Data)

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.8 eV |

| LUMO | -0.5 eV |

| HOMO-LUMO Gap | 6.3 eV |

Note: This data is illustrative and represents typical values obtained from DFT calculations for similar molecules.

Molecular Electrostatic Potential (MESP) maps provide a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). In the MESP map of this compound, the most negative potential (red and yellow regions) is concentrated around the oxygen atoms of the carbonyl and ether functionalities, indicating these are the primary sites for electrophilic attack. Conversely, the regions of positive potential (blue) are located around the hydrogen atoms. This information is invaluable for predicting the molecule's interaction with other reagents and its role in chemical reactions.

Conformational Analysis and Potential Energy Surfaces.

The flexibility of the dihydropyran ring in this compound means that it can adopt several conformations. Computational studies have explored the potential energy surface of this molecule to identify the most stable conformers. The dihydropyran ring is known to adopt conformations such as a flattened-boat or a half-chair. The relative energies of these conformers are determined by a delicate balance of steric and electronic effects. Understanding the preferred conformation is essential as it can significantly influence the molecule's reactivity and spectroscopic properties.

Spectroscopic Parameter Prediction and Validation.

Computational methods are also employed to predict spectroscopic parameters, which can then be compared with experimental data for validation of the theoretical model.

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts have become a reliable tool for structure elucidation. For this compound, DFT-based methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts. These calculated shifts, when compared to experimental spectra, can help in the unambiguous assignment of signals and confirm the proposed structure. Discrepancies between calculated and experimental shifts can also provide insights into solvent effects or dynamic processes occurring in solution.

Table 3: Comparison of Calculated and Experimental ¹³C NMR Chemical Shifts for this compound (Illustrative Data)

| Carbon Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| C2 | 70.1 | 69.8 |

| C3 | 25.4 | 25.1 |

| C4 | 22.8 | 22.5 |

| C5 | 100.2 | 99.9 |

| C6 | 145.6 | 145.3 |

| C=O | 165.8 | 165.5 |

Note: This data is illustrative and represents typical agreement between calculated and experimental values.

Vibrational Frequency Prediction

Computational chemistry provides a powerful framework for the prediction of the vibrational spectra (infrared and Raman) of molecules such as this compound. This theoretical approach allows for the assignment of specific vibrational modes to experimentally observed spectral bands. The primary method employed for this purpose is Density Functional Theory (DFT), which offers a favorable balance between computational cost and accuracy. physchemres.orgnih.gov

The process begins with the geometry optimization of the molecule's ground state structure. Calculations are typically performed using a specific functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to accurately describe the electronic distribution and molecular geometry. nih.gov Once the optimized structure, corresponding to a minimum on the potential energy surface, is obtained, harmonic vibrational frequencies are calculated. mdpi.com It is a known issue that theoretical harmonic frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity and incomplete treatment of electron correlation. researchgate.net To bridge this gap, the calculated frequencies are commonly scaled by an empirical factor (e.g., 0.961 for B3LYP/6–311++ G (d, p)) to improve agreement with experimental data. nih.gov

The output of these calculations is a set of vibrational frequencies and their corresponding infrared intensities and Raman activities. Each frequency corresponds to a specific normal mode of vibration, which can be visualized as collective atomic motions. These modes include stretching, bending, scissoring, twisting, and wagging of different functional groups within the molecule. researchgate.net A Potential Energy Distribution (PED) analysis is often conducted to provide a quantitative assignment of each normal mode in terms of contributions from individual internal coordinates, offering a detailed understanding of the character of the vibration. researchgate.net

For this compound, theoretical calculations would predict characteristic vibrational frequencies for its key functional groups. The table below illustrates the expected vibrational modes and their typical calculated wavenumber ranges based on DFT studies of similar organic molecules.

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) |

|---|---|---|

| C=O Stretching | Ester Carbonyl | 1750-1730 |

| C=C Stretching | Dihydropyran Ring | 1680-1620 |

| C-O-C Stretching (Asymmetric) | Ester and Ether | 1300-1200 |

| C-O-C Stretching (Symmetric) | Ester and Ether | 1150-1050 |

| C-H Stretching (sp²) | Vinylic C-H | 3100-3000 |

| C-H Stretching (sp³) | Aliphatic CH₂ | 3000-2850 |

| CH₂ Bending/Scissoring | Aliphatic CH₂ | 1480-1440 |

Reaction Pathway Modeling and Transition State Characterization

Reaction pathway modeling is a critical area of computational chemistry that aims to elucidate the detailed mechanism of chemical reactions. This involves identifying the sequence of elementary steps, characterizing the structures of intermediates and, most importantly, locating the transition state (TS) that connects reactants to products. wikipedia.org The transition state is a first-order saddle point on the potential energy surface, representing the configuration of maximum energy along the minimum energy reaction path. ethz.ch By characterizing the TS, key kinetic and thermodynamic parameters such as the activation energy (Ea), enthalpy of activation (ΔH‡), and Gibbs free energy of activation (ΔG‡) can be calculated, providing insight into the reaction rate. physchemres.org

While specific reaction pathway studies for this compound are not extensively documented, valuable insights can be drawn from computational studies on structurally similar compounds. A notable example is the quantum-chemical modeling of the Cannizzaro reaction of a related aldehyde, 2,5-diethyl-3,4-dihydro-2H-pyran-2-carbaldehyde. researchgate.netosi.lv This study employed the semiempirical RM1 method in the unrestricted Hartree–Fock approximation to model the reaction mechanism in ethanol (B145695). researchgate.net

The investigation focused on the rate-determining step: the intermolecular hydride transfer. The calculations optimized the geometries of the reactants, intermediates, transition states, and products. researchgate.net Two plausible reaction pathways for the hydride transfer were identified and modeled:

One-Center Interaction: A pathway involving a transition state formed through a one-center interaction. researchgate.net

Two-Center Interaction: An alternative pathway proceeding through a transition state with a two-center interaction. researchgate.net

By calculating the heats of formation and subsequently the activation enthalpies for both proposed transition states, the study determined the energetic favorability of each path. The theoretical calculations showed that the thermodynamic parameters were in good agreement with experimental data, confirming the proposed hydride transfer mechanism. researchgate.net This type of computational work is crucial for understanding reaction stereoselectivity, predicting the effects of substituents, and designing more efficient synthetic routes. mdpi.com

The activation parameters calculated in the study for the Cannizzaro reaction of 2,5-diethyl-3,4-dihydro-2H-pyran-2-carbaldehyde provide a quantitative description of the reaction barrier, as detailed in the table below.

| Parameter | Experimental Value (kJ/mol) | Calculated Value (kJ/mol) |

|---|---|---|

| Activation Energy (Ea) | 95.4 | - |

| Activation Enthalpy (ΔH‡) | 92.9 | 94.0 |

Applications of Ethyl 5,6 Dihydro 2h Pyran 3 Carboxylate in Advanced Organic Synthesis

Building Block for Diverse Heterocyclic Architectures

The dihydropyran motif is a core component in numerous biologically active compounds and natural products. nih.govresearchgate.net Ethyl 5,6-dihydro-2H-pyran-3-carboxylate provides a readily accessible scaffold that can be chemically manipulated to generate a wide array of more complex heterocyclic structures, including spirocyclic, fused, and bridged systems.

Spirocycles, which contain two rings connected by a single common atom, are of significant interest in medicinal chemistry. The synthesis of spirocyclic frameworks often involves strategic ring-forming reactions on a pre-existing cyclic template. The dihydropyran ring of this compound is well-suited for such transformations.

One established strategy for creating spirocyclic dihydropyrans involves a ring-closing metathesis (RCM) reaction. nih.gov For instance, a novel spirocyclic template, N-(tert-butoxycarbonyl)-1-oxa-9-aza-spiro[5.5]undec-3-ene, has been prepared from tert-butoxycarbonyl-4-piperidone through a sequence involving ketone allylation, etherification, and a final RCM step. nih.gov This functionalized spirocyclic 3,6-dihydro-2H-pyran can be further derivatized, for example, through epoxidation of the double bond followed by the addition of amines to create an exploratory library of novel spirocyclic amino alcohols. nih.gov Another approach involves the reaction of tosylhydrazones with electron-deficient alkenes to furnish spirocyclic dihydropyrazole scaffolds, demonstrating the utility of cyclic precursors in generating spiro systems. shu.ac.uk

| Reaction Type | Precursor Class | Resulting Spirocyclic System | Key Features |

| Ring-Closing Metathesis (RCM) | Acyclic dienes derived from ketones (e.g., piperidone) | Spirocyclic 3,6-dihydro-2H-pyrans | Forms the core dihydropyran ring as part of a spiro-system. nih.gov |

| Epoxidation & Ring Opening | Spirocyclic 3,6-dihydro-2H-pyrans | Spirocyclic amino alcohols | Allows for rapid diversification of the spirocyclic core. nih.gov |

| Cycloaddition | Cyclic tosylhydrazones and electron-deficient alkenes | Spirocyclic dihydropyrazoles | Demonstrates a complementary route to spirocycles. shu.ac.uk |

This compound is an excellent starting material for constructing fused and bridged ring systems, which are common motifs in pharmacologically active molecules. bohrium.com Various synthetic methodologies have been developed to append additional rings onto the dihydropyran core.

Palladium-catalyzed intramolecular reactions are a powerful tool for this purpose. An efficient method for building a fused pyran ring involves an intramolecular Heck reaction followed by β-H elimination from an O-allylated ether. espublisher.com This strategy has also been extended to synthesize tetracyclic pyran rings through a subsequent C–H bond activation step. espublisher.com Furthermore, base-mediated annulation of bis-allenoates can lead to the formation of fused-pyran derivatives under mild conditions. rsc.org The Knoevenagel condensation followed by an electrocyclization reaction is another common protocol used to access fused 2H-pyran systems from 1,3-dicarbonyl compounds and functionalized enals. nih.gov These reactions often proceed through a 1-oxatriene intermediate which cyclizes to form the stable fused pyran ring. nih.gov

| Synthetic Strategy | Description | Resulting Framework | Reference |

| Intramolecular Heck Reaction | Palladium-catalyzed cyclization of O-allylated ethers. | Fused Pyran Rings | espublisher.com |

| Knoevenagel/Electrocyclization | Condensation of 1,3-dicarbonyls with enals, followed by 6π-electrocyclization. | Bicyclic 2H-Pyrans | nih.gov |

| Base-Mediated Annulation | Cyclization and auto-oxidation of bis-allenoates. | Fused-Pyran Derivatives | rsc.org |

| Diels-Alder Reaction | [4+2] cycloaddition of 2H-pyran-2-ones with dienophiles like acetylenedicarboxylates. | Oxabicyclo[2.2.2]octenes, leading to fused aromatics. | nih.gov |

Precursor for Scaffolds in Natural Product Synthesis

The 5,6-dihydropyran-2-one moiety, a close structural relative of this compound, is a key structural unit found in a wide variety of bioactive natural products that exhibit anticancer, antifungal, and antimicrobial properties. researchgate.netosi.lv Consequently, dihydropyran derivatives are crucial intermediates in the total synthesis of these complex molecules.

The strategic importance of the dihydropyran ring is evident in its use as a key intermediate for building complex natural products. nih.gov Chiral dienes derived from simple starting materials like propylene (B89431) oxide can be used to construct the pyran ring, which then serves as a foundation for further elaboration. nih.gov For example, the total synthesis of (S)-dermolactone, a natural product, was achieved using a chiral diene that undergoes a Diels-Alder cycloaddition with a naphthoquinone derivative. nih.gov This approach highlights how a synthetically versatile diene, conceptually similar to the dihydropyran scaffold, can be employed to build complex polycyclic systems. This methodology has been extended to the first total synthesis of (R)-semixanthomegnin, a pyranonaphthoquinone mold metabolite, further illustrating the power of this strategy. nih.gov

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the biological activity of a lead compound. The dihydropyran scaffold is an excellent template for such studies because its core can be systematically modified to probe the effects of different functional groups on biological efficacy.

For instance, SAR studies on ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate (a related benzopyran derivative) guided the development of analogues with potent cytotoxicity against a range of tumor cells. acs.org By synthesizing a series of derivatives with varied substituents, researchers can identify the key structural features required for activity. The functional groups on the this compound ring, such as the ester and the double bond, provide convenient handles for introducing chemical diversity, enabling the synthesis of a library of analogues for comprehensive SAR evaluation. nih.gov This process is crucial for transforming a bioactive natural product into a viable drug candidate with improved potency and pharmacological properties.

Role in Catalyst Development and Enantioselective Transformations

Beyond its role as a structural building block, the dihydropyran framework is also a valuable substrate in the development of new catalytic methods, particularly for enantioselective transformations. Creating chiral molecules with high optical purity is a central goal of modern organic synthesis.

A notable application is the enantioselective hydrogenation of 5,6-dihydro-2H-pyran-3-carboxylic acid using a cinchona alkaloid-modified palladium catalyst. rsc.org This reaction serves as the key step in the asymmetric synthesis of methyl (+)-tetrahydro-2H-pyran-3-carboxylate, a known cockroach attractant. By using a 5% Pd/Al2O3 catalyst modified with cinchonidine, the saturated product was obtained with up to 89% optical purity. rsc.org This demonstrates how the dihydropyran substrate can be used to test and showcase the effectiveness of a new asymmetric catalyst system. Additionally, N-heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for synthesizing 3,4-dihydropyran-2-ones through various cycloaddition reactions, further linking the pyran scaffold to catalyst development. mdpi.com

| Transformation | Substrate | Catalyst System | Product | Optical Purity (ee%) |

| Enantioselective Hydrogenation | 5,6-dihydro-2H-pyran-3-carboxylic acid | 5% Pd/Al2O3 modified by cinchonidine | (+)-Tetrahydro-2H-pyran-3-carboxylic acid | Up to 89% |

(Data sourced from New Journal of Chemistry) rsc.org

Potential in Materials Science Applications (e.g., polymer precursors)

This compound, a heterocyclic compound featuring a dihydropyran ring and a carboxylate group, holds significant potential for applications in materials science, particularly as a precursor for novel polymers. The unique structural and functional elements of this molecule offer several avenues for polymerization, leading to materials with diverse properties and potential uses.

The reactivity of the dihydropyran ring, specifically the carbon-carbon double bond, allows for its participation in various polymerization reactions. For instance, it can undergo radical copolymerization with other monomers, such as acrylic acid and its derivatives, to form copolymers. koreascience.kr The incorporation of the pyran ring into the polymer backbone can influence the material's thermal and mechanical properties. Research on similar dihydropyran derivatives has demonstrated the synthesis of copolymers with maleic anhydride (B1165640) and vinyl acetate, resulting in polymers with varying molecular weights and potential biomedical applications. researchgate.net

Furthermore, the dihydropyran ring system can be susceptible to ring-opening polymerization under specific catalytic conditions. This process would lead to linear polymers with repeating units derived from the opened pyran ring, potentially offering unique functionalities and degradation profiles, which are desirable in fields like biodegradable plastics and drug delivery systems. While direct studies on the ring-opening polymerization of this compound are not extensively documented, the general chemistry of pyran-2-ones, which are structurally related, suggests that the lactone-like features could be exploited for such transformations. clockss.org

The ethyl carboxylate group attached to the dihydropyran ring provides another site for chemical modification, either before or after polymerization. This functional group can be hydrolyzed to a carboxylic acid, which can then be used for further reactions, such as forming amide or ester linkages to crosslink polymer chains or to attach other functional molecules. This versatility allows for the fine-tuning of the final polymer's properties, including its solubility, hydrophilicity, and biocompatibility.

The synthesis of various dihydropyran derivatives is an active area of research, with numerous methods being developed for their efficient production. mdpi.comajchem-a.comnih.gov These synthetic advancements can facilitate the availability of this compound as a monomer for materials science research. The exploration of its polymerization and copolymerization behavior could lead to the development of new materials with tailored properties for a range of applications, from advanced coatings and adhesives to specialized biomaterials.

Table of Potential Polymerization Pathways and Polymer Properties:

| Polymerization Pathway | Potential Monomers/Comonomers | Key Features of Resulting Polymer | Potential Applications |

| Radical Copolymerization | Acrylic Acid, Maleic Anhydride, Vinyl Acetate | Incorporation of pyran rings in the backbone, tunable properties based on comonomer ratio. koreascience.krresearchgate.net | Biomedical materials, hydrogels, specialty plastics. |

| Ring-Opening Polymerization | This compound (with suitable catalyst) | Linear polymers with ester and ether functionalities in the backbone, potential for biodegradability. | Biodegradable polymers, drug delivery matrices. |

| Post-Polymerization Modification | Hydrolysis of the ethyl ester to carboxylic acid | Introduction of reactive sites for crosslinking or functionalization. | Functional coatings, smart materials, biocompatible surfaces. |

Derivatives and Analogues of Ethyl 5,6 Dihydro 2h Pyran 3 Carboxylate

Design and Synthesis of Substituted Derivatives

The synthesis of substituted derivatives of the dihydropyran ring is a key strategy for creating diverse chemical libraries. These modifications can be achieved through various synthetic protocols, including multicomponent reactions (MCRs) and the functionalization of a pre-existing pyran core. nih.gov

One of the most common approaches to accessing substituted 2H-pyran structures is the Knoevenagel condensation followed by an oxa-electrocyclization reaction. nih.gov This method typically involves the reaction of an enal with a 1,3-dicarbonyl compound. By varying the starting materials, a wide range of substituents can be introduced onto the pyran ring. nih.gov For instance, MCRs that combine an aldehyde, an active methylene (B1212753) compound (like ethyl acetoacetate), and another component such as malononitrile (B47326) or dimedone, often catalyzed under green conditions, provide efficient access to complex pyran derivatives. nih.gov

Further functionalization can be achieved on a pre-formed pyran ring system. For example, in the synthesis of pyrano[2,3-b]pyridine derivatives, a chloro group on the pyranopyridine core can be displaced by various amines to yield a series of amino-substituted compounds. researchgate.net This highlights how a reactive handle on the core structure allows for the introduction of diverse functional groups. While starting from a different pyran system, the principle applies to the derivatization of Ethyl 5,6-dihydro-2H-pyran-3-carboxylate, where reactions could target the double bond or positions on the saturated part of the ring.

Below is a table summarizing common synthetic strategies for creating pyran derivatives.

| Synthetic Strategy | Description | Types of Derivatives Produced | Reference |

| Knoevenagel Condensation / Electrocyclization | Reaction of an enal with a 1,3-dicarbonyl compound, leading to the formation of a 1-oxatriene which then cyclizes. | Polysubstituted 2H-pyrans | nih.gov |

| Multicomponent Reactions (MCRs) | A one-pot reaction involving three or more starting materials to form a complex product, minimizing waste and simplifying procedures. | Highly functionalized 4H-pyran and related scaffolds | nih.gov |

| Functionalization of Pre-formed Ring | Chemical modification of an existing pyran scaffold, such as nucleophilic substitution on a halogenated derivative. | Variously substituted pyran cores (e.g., amino derivatives) | researchgate.net |

| Diels-Alder Reaction | Cycloaddition between a 2H-pyran-2-one (acting as a diene) and a dienophile, followed by CO2 extrusion to form a new ring. | Fused aromatic systems derived from a pyran precursor | mdpi.com |

Stereoisomeric Forms and Their Separation

The parent molecule, this compound, is achiral and does not have stereoisomers. However, the introduction of one or more substituents onto the dihydropyran ring can create stereocenters, leading to the formation of enantiomers and diastereomers. For example, substitution at the C5 or C6 position would render that carbon chiral.

The biological activity of chiral molecules often depends significantly on their stereochemistry, with one enantiomer potentially exhibiting much higher potency or a different pharmacological profile than the other(s). Therefore, the separation and characterization of individual stereoisomers are critical.

Common methods for separating stereoisomers include:

Fractional Crystallization of Diastereomeric Salts: This classical method involves reacting a racemic mixture with a chiral resolving agent to form diastereomeric salts. These salts have different physical properties, such as solubility, allowing them to be separated by crystallization. This technique was successfully used to separate the diastereoisomers of a potent calcium antagonist containing a dihydropyridine (B1217469) ring, a structure related to dihydropyran. nih.gov

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used analytical and preparative technique for separating enantiomers.

Asymmetric Synthesis: This approach involves synthesizing a specific stereoisomer directly using chiral catalysts, substrates, or reagents, avoiding the need for a final separation step.

In a study on the stereoisomers of benidipine, a dihydropyridine derivative, four distinct optical isomers were synthesized from optically resolved precursors. nih.gov The subsequent pharmacological evaluation revealed that the hypotensive activity resided almost exclusively in one specific isomer, which was 30 to 100 times more potent than its enantiomer, underscoring the importance of stereochemical purity. nih.gov

Exploration of Bioisosteric Analogues (from a chemical design perspective)

Bioisosterism is a fundamental strategy in medicinal chemistry used to design analogues of a lead compound by replacing an atom or a group of atoms with another that has broadly similar physical or chemical properties. u-tokyo.ac.jp The goal is to modify the molecule's properties—such as potency, selectivity, metabolic stability, or solubility—in a beneficial way while retaining the key interactions required for biological activity. nih.gov

For this compound, bioisosteric modifications can be considered for two main parts of the molecule: the ethyl carboxylate functional group and the dihydropyran ring itself.

Future Research Directions and Emerging Methodologies

Development of More Efficient and Sustainable Synthetic Routes

The principles of green chemistry are increasingly central to the development of new synthetic methods for dihydropyran derivatives. mdpi.com Future efforts will likely concentrate on minimizing environmental impact and improving economic viability by focusing on catalyst recyclability, solvent-free conditions, and energy efficiency. mdpi.comejcmpr.com

Recent advancements have demonstrated the potential of heterogeneous and recyclable catalysts. For instance, a zirconium chloride catalyst immobilized on Arabic Gum (ZrCl4@Arabic Gum) has been successfully used for the synthesis of dihydropyran derivatives through multicomponent reactions in the absence of a solvent. ajchem-a.comajchem-a.com This method offers high reaction efficiency, short reaction times, and simple operation, with the catalyst being recyclable without a significant loss of activity. ajchem-a.comajchem-a.com Similarly, novel Tantalum-based metal-organic framework (Ta-MOF) nanostructures have been employed as reusable catalysts, showcasing high efficiency and recyclability over multiple cycles. nih.govfrontiersin.org

These approaches represent a significant step towards more sustainable chemical manufacturing. The table below summarizes and compares these modern catalytic systems.

| Catalyst System | Reaction Conditions | Key Advantages | Yields | Ref. |

| ZrCl4@Arabic Gum | Solvent-free, 50 °C | High efficiency, short reaction time, catalyst recyclability | High (e.g., 85%) | ajchem-a.comajchem-a.com |

| Ta-MOF Nanostructures | Mild conditions | High recyclability, short reaction time, high efficiency | --- | nih.govfrontiersin.org |

| L-Proline | Ethanol (B145695), reflux | Bio-catalyst, high yields, simple workup | High | dergipark.org.tr |

| Fe3O4@Dendrimer-NH2-HPA | Ethanol, reflux | Magnetic catalyst, fast reaction (5 min), high yield | 92% | semanticscholar.org |

Future work will likely involve the design of even more robust and selective catalysts, potentially using earth-abundant metals, and the exploration of alternative energy sources like microwave irradiation to further reduce reaction times and energy consumption. mdpi.com The ultimate goal is to develop processes that are not only efficient but also inherently safer and more environmentally benign. mdpi.com

Discovery of Novel Reactivity and Transformation Pathways

While the synthesis of the dihydropyran core is well-established, exploring its latent reactivity to forge new molecular architectures is a key frontier. Research is moving beyond simple functionalization to utilize the dihydropyran ring in more complex transformations, such as domino reactions and cycloadditions, to build fused heterocyclic systems. researchgate.netresearchgate.net

The reaction of dihydropyran precursors with various nucleophiles and electrophiles can lead to a diverse array of fused ring systems. For example, reactions of quinoline-2,4-diones with acetylenic esters can yield pyrano[3,2-c]quinoline derivatives, which are of interest for their potential biological activities. researchgate.net Domino reactions, which involve a cascade of intramolecular transformations, offer a powerful strategy for rapidly increasing molecular complexity from simple dihydropyran starting materials. A variety of novel heteroannulated pyrano[3,2-c]quinolines have been synthesized through domino 'Michael/retro-Michael/nitrile addition/heterocyclization' sequences. researchgate.net

Furthermore, the dihydropyran ring can act as a diene or dienophile in [4+2] cycloaddition reactions, providing access to complex polycyclic structures. nih.gov The reactivity can be finely tuned by the substituents on the ring, opening pathways to novel molecular skeletons that are otherwise difficult to access. nih.gov The exploration of these transformation pathways is crucial for expanding the synthetic utility of ethyl 5,6-dihydro-2H-pyran-3-carboxylate and its derivatives.

Advanced Computational Tools for Predictive Organic Chemistry

Computational chemistry is becoming an indispensable tool in modern organic synthesis, enabling the prediction of reaction outcomes, the elucidation of mechanisms, and the rational design of new molecules. For dihydropyran systems, computational methods like Density Functional Theory (DFT) and molecular dynamics (MD) simulations are being used to understand stability, reactivity, and potential biological interactions. nih.govmdpi.com

A computational study on the thermal decomposition of dihydropyran derivatives using DFT has provided insights into the reaction mechanism and the influence of substituents on the activation energy. mdpi.com Such studies can predict the stability of different derivatives and guide the design of more robust compounds. For instance, calculations revealed that methyl substituents at specific positions can decrease the activation free energy for thermal decomposition. mdpi.com

In the context of drug discovery, molecular docking and MD simulations are used to predict how dihydropyran-based molecules interact with biological targets. nih.gov These computational tools can screen virtual libraries of compounds against protein targets, such as cyclin-dependent kinase-2 (CDK2), to identify promising candidates for further experimental investigation. nih.gov This in-silico screening accelerates the discovery process and reduces the reliance on expensive and time-consuming high-throughput screening. The continued development of more accurate and efficient computational models will further enhance their predictive power in the study of dihydropyran chemistry.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, or continuous-flow synthesis, offers significant advantages over traditional batch processing, including enhanced safety, better reaction control, improved scalability, and the potential for automation. researchgate.netvapourtec.com The application of flow chemistry to the synthesis of heterocyclic compounds, including derivatives of this compound, is a promising area for future research.

The precise control over reaction parameters such as temperature, pressure, and reaction time in a flow reactor can lead to higher yields, improved selectivity, and safer handling of reactive intermediates. researchgate.netuc.pt Many pharmaceutical companies have already implemented this technology for key steps in the manufacture of active pharmaceutical ingredients (APIs). researchgate.net While specific examples for this compound are still emerging, the successful application of flow synthesis to other heterocycles, like pyrroles and indoles, demonstrates its feasibility. uc.pt

Integrating flow reactors with automated platforms and real-time analytical tools allows for high-throughput reaction optimization and the rapid generation of compound libraries. vapourtec.com This automation can significantly accelerate the discovery and development of new dihydropyran derivatives by systematically exploring a wide range of reaction conditions and substrates.

Potential Advantages of Flow Synthesis for Dihydropyran Derivatives:

Improved Safety: Better management of exothermic reactions and hazardous reagents.

Enhanced Control: Precise control over temperature, pressure, and residence time, leading to higher selectivity.

Scalability: Seamless transition from laboratory-scale synthesis to large-scale production. uc.pt

Automation: Integration with robotic systems for high-throughput screening and optimization. vapourtec.com

Exploration of New Chemical Space through Derivatization

The concept of "chemical space" refers to the vast ensemble of all possible molecules. nih.gov Exploring new regions of this space by creating novel derivatives of the this compound core is a primary objective for discovering compounds with new functions and properties. Derivatization allows for the fine-tuning of physicochemical and biological properties.

Systematic modification of the dihydropyran scaffold has yielded compounds with a wide range of biological activities. For example, the synthesis of fused pyrano[3,2-c]quinoline systems has led to the discovery of derivatives with dual anti-cancer and anti-microbial properties. nih.gov Other modifications, such as the introduction of carboxamide functionalities, have produced derivatives with significant anti-inflammatory activity, inhibiting the expression of pro-inflammatory cytokines. nih.gov

The table below highlights examples of how derivatization of the dihydropyran core has led to new functionalities.

| Derivative Class | Modification | Reported Biological Activity | Reference |

| Pyrano[3,2-c]quinolines | Annulation to form a fused quinoline ring | Anti-cancer (NSCLC A549 cells), Anti-bacterial (Staphylococcus aureus) | nih.gov |

| Dihydropyran-3-carboxamides | Conversion of the ester to various amides | Anti-inflammatory (inhibition of IL-6 and TNF-α) | nih.gov |

| Dihydropyrano[4,3-b]pyrans | Annulation to form a fused pyran ring | Anti-proliferative (SW-480 and MCF-7 cancer cell lines) | nih.gov |

Future research will continue to push the boundaries of this chemical space by employing combinatorial chemistry and high-throughput synthesis to generate large libraries of dihydropyran analogues. nih.gov This exploration, guided by computational predictions and biological screening, is expected to uncover new lead compounds for drug discovery and novel molecules for materials science applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 5,6-dihydro-2H-pyran-3-carboxylate, and how are reaction conditions optimized?

- Methodology : The compound is synthesized via metallaphotoredox catalysis, enabling benzylic C(sp³)-H alkenylation. For example, a related derivative (methyl 4-(4-methoxy-3-methylbenzyl)-5,6-dihydro-2H-pyran-3-carboxylate) was prepared using Ir(III) photocatalysts and Ni(II) salts in a 24-hour reaction under visible light. Key parameters include solvent selection (e.g., acetonitrile), stoichiometric ratios, and column chromatography purification (petroleum ether/ethyl acetate) .

- Optimization : Reaction yields (73% in the cited example) depend on substrate scope tolerance and catalyst loading. HRMS and NMR (¹H, ¹³C) are critical for verifying purity and structural integrity .

Q. How is this compound characterized, and what analytical techniques are prioritized?

- Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent effects (e.g., δ 3.68 ppm for pyran ring protons, δ 166.3 ppm for ester carbonyls) .

- HRMS : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 277.1428) .

- IR Spectroscopy : Identifies functional groups (e.g., ester C=O stretch at 1716 cm⁻¹) .

Q. What are the typical reactivity patterns of the ester and dihydropyran moieties in this compound?

- Ester Reactivity : The ethyl ester undergoes hydrolysis under alkaline conditions, but selectivity depends on steric and electronic factors. For example, isomers of ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-carboxylates showed divergent hydrolysis rates, enabling non-chromatographic separation .

- Dihydropyran Reactivity : The unsaturated ring participates in cycloadditions or electrophilic substitutions. Functionalization at C-4/C-5 is feasible via boronic ester intermediates (e.g., ethyl 4-(dioxaborolanyl)-5,6-dihydro-2H-pyran-3-carboxylate) for cross-coupling reactions .

Advanced Research Questions

Q. How can regioselectivity challenges in functionalizing this compound be addressed?

- Approach : Regioselective C-H activation is achieved using directing groups or catalyst tuning. For instance, Ir/Ni dual catalysis in selectively activates benzylic C-H bonds over pyran ring positions. Computational studies (DFT) help predict reactive sites by analyzing frontier molecular orbitals and transition states .

- Case Study : Boron-based functionalization ( ) at C-4 vs. C-5 positions requires steric control via bulky ligands (e.g., tetramethyl dioxaborolane) .

Q. What computational methods are used to predict the biological activity of derivatives of this compound?

- Strategy : Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to targets like enzymes or receptors. For analogs such as ethyl 5,6-dichloro-2-methylpyridine-3-carboxylate, pharmacophore modeling identifies key interactions (e.g., halogen bonding with catalytic residues) .

- Validation : QSAR models correlate electronic descriptors (HOMO-LUMO gaps, Mulliken charges) with experimental bioactivity data .

Q. How do crystallographic studies resolve structural ambiguities in dihydropyran derivatives?

- Technique : Single-crystal X-ray diffraction (SC-XRD) provides precise bond lengths and angles. For example, a related dihydroimidazole ester (Ethyl 5,6-dichloro-2-methyl-2,3-dihydro-1H-benzo[d]imidazole-2-carboxylate) revealed a planar ester group (C=O bond: 1.197 Å) and dihedral angles critical for stacking interactions .

- Data Handling : Software like Olex2 and SHELX refines structures, while Rint values (<0.1) ensure data reliability .

Q. What mechanistic insights explain divergent stability in hydrolysis of ester isomers?

- Analysis : Isomeric ethyl pyrrolo-pyrazole carboxylates ( ) showed differing hydrolysis rates due to steric hindrance and resonance stabilization. The more stable isomer (14) resists alkaline cleavage due to reduced ring strain and favorable electron delocalization .

- Kinetics : Pseudo-first-order rate constants (k) derived from NMR monitoring guide large-scale process optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.